Diphenylmethylene-Glycine benzyl ester
Overview
Description
N-(diphenylmethylene) Glycine benzyl ester is an organic compound with the molecular formula C22H19NO2. It is a synthetic intermediate widely used in pharmaceutical synthesis and organic chemistry. The compound is known for its crystalline solid form and is soluble in organic solvents such as chloroform and methanol .
Mechanism of Action
Target of Action
Diphenylmethylene-Glycine Benzyl Ester is a derivative of the amino acid Glycine . .
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
Diphenylmethylene-Glycine Benzyl Ester is a glycine derivative . Glycine is the simplest amino acid and plays a crucial role in the human body. It is involved in the production of proteins, DNA, and glutathione, a powerful antioxidant. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Molecular Mechanism
As a synthetic intermediate, it may be used in the synthesis of various pharmaceutical compounds .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable for at least 4 years when stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(diphenylmethylene) Glycine benzyl ester can be synthesized through the reaction of glycine benzyl ester with diphenylmethanone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the glycine benzyl ester, followed by the addition of diphenylmethanone. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of N-(diphenylmethylene) Glycine benzyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethylene) Glycine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted glycine derivatives
Scientific Research Applications
N-(diphenylmethylene) Glycine benzyl ester is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethylene) Glycine methyl ester
- N-(diphenylmethylene) Glycine tert-butyl ester
- N-(diphenylmethylene) Glycine ethyl ester
Uniqueness
N-(diphenylmethylene) Glycine benzyl ester is unique due to its specific structural features and reactivity. Compared to its methyl, tert-butyl, and ethyl ester counterparts, the benzyl ester exhibits distinct solubility and stability properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
benzyl 2-(benzhydrylideneamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIDRLZPBRDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472536 | |
Record name | Diphenylmethylene-Glycine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81477-91-0 | |
Record name | Diphenylmethylene-Glycine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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